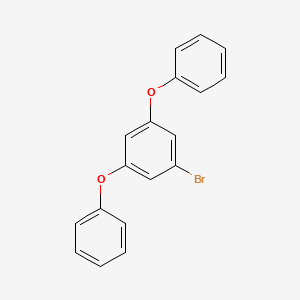

1-Bromo-3,5-diphenoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

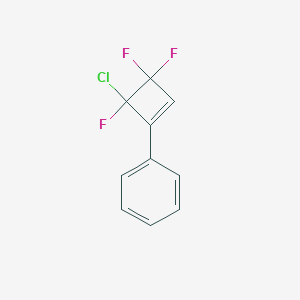

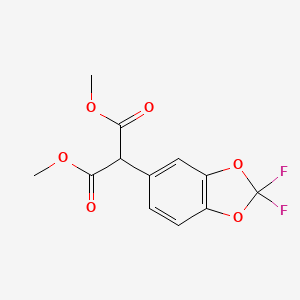

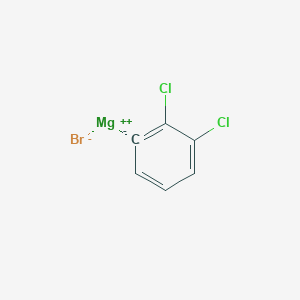

1-Bromo-3,5-diphenoxybenzene is an organic compound . It belongs to the group of heterocyclic compounds, having a five-membered ring structure containing two oxygen atoms and a bromine atom.

Synthesis Analysis

The synthesis of similar compounds like 1-Bromo-3,5-dimethoxybenzene has been reported. It can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-diphenoxybenzene is C18H13BrO2 . It’s a part of the group of heterocyclic compounds, which have a five-membered ring structure containing two oxygen atoms and a bromine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3,5-diphenoxybenzene include a molecular weight of 341.199 and a density of 1.4±0.1 g/cm3. It has a boiling point of 410.6±40.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

1-Bromo-3,5-diphenoxybenzene serves as a precursor in the synthesis of complex organic compounds, including alkoxy-functionalized dibenzo[fg,op]naphthacenes. These compounds are produced through condensation reactions followed by palladium-catalyzed dehydrohalogenation, highlighting the versatility of 1-Bromo-3,5-diphenoxybenzene in facilitating the construction of structurally intricate molecules (Cheng et al., 2003).

Role in Organic Synthesis Techniques

This chemical is also instrumental in advancing organic synthesis techniques. For instance, it is used in the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene through a series of straightforward steps starting from benzene. This process underscores the compound's function as a building block for molecular scaffolds, which are crucial for the development of various molecular receptors (Wallace et al., 2005).

Environmental Research

In environmental research, derivatives of 1-Bromo-3,5-diphenoxybenzene, such as Tetradecabromo-1,4-diphenoxybenzene, are studied for their breakdown by-products in ecosystems, particularly in sediments. These studies are vital for understanding the environmental impact and degradation pathways of flame retardant chemicals, contributing to the assessment of their ecological footprints (Trouborst et al., 2015).

Antioxidant Properties

Exploratory research into natural products has revealed the isolation of bromophenols with antioxidant activity from marine sources. Although indirectly related, this research area signifies the broader scope of brominated compounds in contributing to the discovery of natural antioxidants, showcasing the potential health benefits and applications of such compounds (Li et al., 2011).

Propriétés

IUPAC Name |

1-bromo-3,5-diphenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFCVUNTHMFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-diphenoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

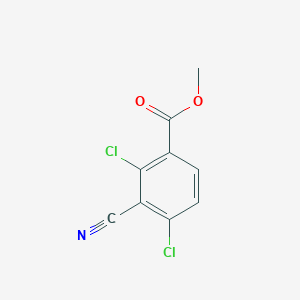

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)